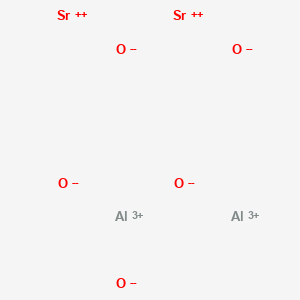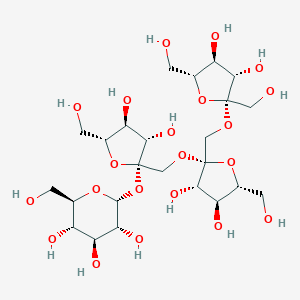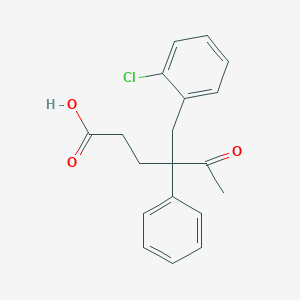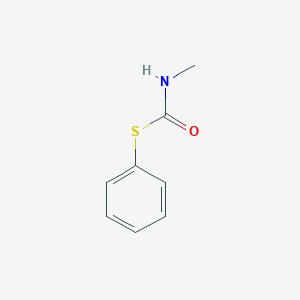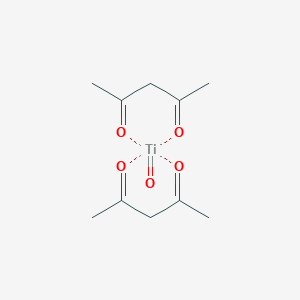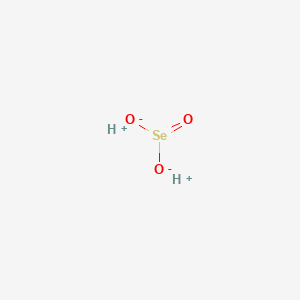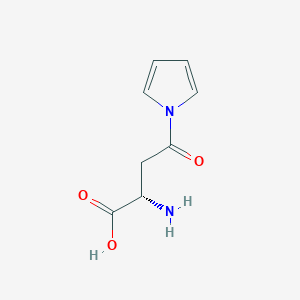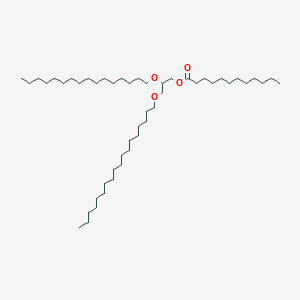
(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate, commonly known as HOPDA, is a lipid molecule that has gained significant attention in recent years due to its potential applications in scientific research. HOPDA is a synthetic lipid that has a unique structure with two long hydrocarbon chains and a polar head group. This structure makes HOPDA an ideal candidate for use in various scientific applications, including drug delivery, cell membrane studies, and lipidomics.
Wirkmechanismus
The mechanism of action of HOPDA is not fully understood. However, it is believed that HOPDA interacts with cell membranes, altering their properties and affecting cellular processes. HOPDA has been shown to induce changes in membrane fluidity, which can affect the activity of membrane proteins. HOPDA can also affect the permeability of cell membranes, allowing for the uptake of hydrophobic molecules.
Biochemische Und Physiologische Effekte
HOPDA has been shown to have various biochemical and physiological effects. HOPDA has been shown to induce changes in lipid metabolism, affecting the levels of various lipids in cells. HOPDA has also been shown to affect the activity of various enzymes, including acetylcholinesterase and lipase. HOPDA has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HOPDA is its unique structure, which makes it an ideal candidate for various scientific applications. HOPDA is also relatively stable, making it easy to handle and store. However, HOPDA is relatively expensive compared to other lipids, which can be a limitation for some experiments. HOPDA can also be difficult to synthesize, which can limit its availability.
Zukünftige Richtungen
There are various future directions for research on HOPDA. One potential direction is the use of HOPDA in drug delivery systems. HOPDA can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. Another potential direction is the use of HOPDA in lipidomics. HOPDA can be used as a standard for lipid analysis, allowing for more accurate and reliable lipid profiling. Finally, the interaction between HOPDA and cell membranes is not fully understood, and further research is needed to elucidate the mechanism of action of HOPDA.
Synthesemethoden
HOPDA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of HOPDA involves the reaction of dodecanoic acid with 3-chloro-1-propanol and subsequent reaction with hexadecanol and octadecanol. Enzymatic synthesis of HOPDA involves the use of lipases to catalyze the reaction between dodecanoic acid and the two alcohols.
Wissenschaftliche Forschungsanwendungen
HOPDA has various potential applications in scientific research. One of the most significant applications of HOPDA is in drug delivery. HOPDA can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. HOPDA can also be used in cell membrane studies, where it can mimic the natural phospholipids present in cell membranes. This allows for a better understanding of the interactions between membrane proteins and lipids. HOPDA can also be used in lipidomics, where it can be used as a standard for lipid analysis.
Eigenschaften
CAS-Nummer |
10322-47-1 |
|---|---|
Produktname |
(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate |
Molekularformel |
C49H98O4 |
Molekulargewicht |
751.3 g/mol |
IUPAC-Name |
(2-hexadecoxy-3-octadecoxypropyl) dodecanoate |
InChI |
InChI=1S/C49H98O4/c1-4-7-10-13-16-19-21-23-25-26-27-29-32-35-38-41-44-51-46-48(47-53-49(50)43-40-37-34-31-18-15-12-9-6-3)52-45-42-39-36-33-30-28-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 |
InChI-Schlüssel |
DITSJCRPKKTEMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





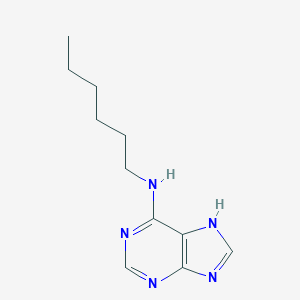
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)



